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Introduction
Adrenocorticotropic hormone (ACTH) is a pivotal regulator of steroidogenesis, primarily through

its interaction with the melanocortin-2 receptor (MC2R), a G protein-coupled receptor (GPCR).

This interaction triggers a signaling cascade that elevates intracellular cyclic adenosine

monophosphate (cAMP), a crucial second messenger. The peptide fragment ACTH (1-17)
represents the minimal sequence required for MC2R binding and subsequent activation of

adenylyl cyclase to produce cAMP. The quantification of cAMP accumulation in response to

ACTH (1-17) is a fundamental assay for studying MC2R pharmacology, screening for novel

modulators, and elucidating the mechanisms of adrenal function and related disorders.

This document provides detailed protocols for measuring ACTH (1-17)-induced cAMP

accumulation using various common assay formats, including Homogeneous Time-Resolved

Fluorescence (HTRF), LANCE® (Lanthanide Chelate Excite), and Enzyme-Linked

Immunosorbent Assay (ELISA). Additionally, it presents a summary of quantitative data and

visual representations of the signaling pathway and experimental workflows.

Data Presentation
The following table summarizes the quantitative data for the potency of ACTH (1-17) and

related ACTH analogs in stimulating cAMP accumulation in cells expressing the human

melanocortin-2 receptor (hMC2R).
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Ligand Cell Type Receptor
Assay
Type

IC50 (nM)
EC50
(nM)

Referenc
e

ACTH (1-

17)
HEK293 hMC2R

cAMP

Assay
5.5 ± 1.0 5.5 ± 1.0

ACTH (1-

24)
HEK293 hMC2R

cAMP

Assay
3.9 ± 1.2 1.3 ± 0.2

ACTH (1-

39)
HEK293 hMC2R

cAMP

Assay
4.6 ± 1.2 3.2 ± 0.5

[D-

Nal(2')7]A

CTH(1-17)

HEK293 hMC2R
cAMP

Assay
26 ± 2.5 58 ± 4.5

Signaling Pathway
The binding of ACTH (1-17) to the melanocortin-2 receptor (MC2R), in conjunction with the

MC2R accessory protein (MRAP), initiates a canonical Gs-protein signaling cascade. This

leads to the activation of adenylyl cyclase, which catalyzes the conversion of ATP to cAMP.

Elevated cAMP levels then activate Protein Kinase A (PKA), which in turn phosphorylates

downstream targets to regulate steroidogenesis and other cellular processes.
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Caption: ACTH (1-17) signaling pathway leading to cAMP production.
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Experimental Workflow
The general workflow for measuring ACTH (1-17)-induced cAMP accumulation involves cell

culture, stimulation with the peptide, cell lysis, and detection of cAMP levels using a specific

assay method. The following diagram outlines the key steps.
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Preparation

Assay Procedure

Data Analysis

1. Cell Culture
(e.g., CHO-hMC2R/MRAP or Y1 cells)

2. Seed cells into
assay plates

3. Stimulate cells with
ACTH (1-17) dose range

4. Cell Lysis

5. cAMP Detection
(HTRF, LANCE, or ELISA)

6. Measure Signal
(Fluorescence or Absorbance)

7. Calculate cAMP concentration
using a standard curve

8. Plot Dose-Response Curve
and determine EC50

Click to download full resolution via product page

Caption: Generalized workflow for a cAMP accumulation assay.
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Experimental Protocols
Below are detailed protocols for three common methods to measure cAMP accumulation. It is

recommended to optimize cell number and stimulation time for each specific cell line and

experimental condition.

Protocol 1: Homogeneous Time-Resolved Fluorescence
(HTRF) cAMP Assay
This protocol is based on a competitive immunoassay format.

Materials:

Cells expressing MC2R and MRAP (e.g., CHO-K1 or HEK293 cells)

Cell culture medium and supplements

Assay plates (e.g., white, 384-well low-volume)

ACTH (1-17) peptide

Phosphodiesterase (PDE) inhibitor (e.g., IBMX)

HTRF cAMP assay kit (containing cAMP-d2 and anti-cAMP Cryptate)

HTRF-compatible plate reader

Procedure:

Cell Preparation:

Culture cells to an appropriate confluency.

Harvest and resuspend cells in stimulation buffer (e.g., HBSS with 5 mM HEPES, 0.1%

BSA, and 0.5 mM IBMX) to the desired density (e.g., 2,000-10,000 cells/well).

Dispense 5 µL of the cell suspension into each well of the assay plate.
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Compound Stimulation:

Prepare serial dilutions of ACTH (1-17) in stimulation buffer.

Add 5 µL of the ACTH (1-17) dilutions or vehicle control to the respective wells.

Incubate the plate at room temperature for 30 minutes.

cAMP Detection:

Prepare the HTRF detection reagents according to the manufacturer's instructions. This

typically involves diluting the cAMP-d2 and anti-cAMP Cryptate reagents in the provided

lysis buffer.

Add 5 µL of the cAMP-d2 solution to each well.

Add 5 µL of the anti-cAMP Cryptate solution to each well.

Seal the plate and incubate at room temperature for 60 minutes, protected from light.

Data Acquisition:

Read the plate on an HTRF-compatible reader, measuring the fluorescence emission at

both 665 nm (specific signal) and 620 nm (reference signal).

Data Analysis:

Calculate the ratio of the 665 nm to 620 nm signals.

The HTRF signal is inversely proportional to the amount of cAMP produced.

Generate a cAMP standard curve using the standards provided in the kit.

Convert the sample ratios to cAMP concentrations using the standard curve.

Plot the cAMP concentration against the log of the ACTH (1-17) concentration and fit a

sigmoidal dose-response curve to determine the EC50 value.
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Protocol 2: LANCE® Ultra cAMP Assay
This protocol utilizes Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET).

Materials:

Cells expressing MC2R and MRAP

Cell culture medium and supplements

Assay plates (e.g., white, 384-well)

ACTH (1-17) peptide

PDE inhibitor (e.g., IBMX)

LANCE® Ultra cAMP Assay Kit (containing Eu-cAMP tracer and ULight™-anti-cAMP

antibody)

TR-FRET compatible plate reader

Procedure:

Cell Preparation:

Culture, harvest, and resuspend cells in stimulation buffer (e.g., HBSS, 5 mM HEPES,

0.1% BSA, 0.5 mM IBMX) at the optimized density.

Add 10 µL of cell suspension to each well of a 384-well plate.

Compound Stimulation:

Prepare a 2X working solution of ACTH (1-17) at various concentrations in stimulation

buffer.

Add 10 µL of the 2X ACTH (1-17) solutions to the wells.

Incubate for 30 minutes at room temperature.
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cAMP Detection:

Prepare the LANCE® detection reagents (Eu-cAMP tracer and ULight-anti-cAMP) in the

provided detection buffer as per the kit instructions.

Add 10 µL of the Eu-cAMP tracer solution to each well.

Add 10 µL of the ULight-anti-cAMP solution to each well.

Seal the plate and incubate for 60 minutes at room temperature.

Data Acquisition:

Read the plate on a TR-FRET compatible reader, measuring the emission at 665 nm and

615 nm.

Data Analysis:

Calculate the 665 nm/615 nm ratio. The signal is inversely proportional to the cAMP

concentration.

Use the cAMP standard curve provided in the kit to convert the ratios to cAMP

concentrations.

Plot the dose-response curve and calculate the EC50 for ACTH (1-17).

Protocol 3: Enzyme-Linked Immunosorbent Assay
(ELISA) for cAMP
This is a competitive immunoassay that provides a colorimetric or fluorometric readout.

Materials:

Cells expressing MC2R and MRAP

Cell culture medium and supplements

Assay plates (e.g., 96-well)
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ACTH (1-17) peptide

PDE inhibitor (e.g., IBMX)

Cell lysis buffer (e.g., 0.1 M HCl)

cAMP ELISA kit (containing cAMP-coated plate, anti-cAMP antibody, HRP-conjugated

secondary antibody, and substrate)

Microplate reader

Procedure:

Cell Culture and Stimulation:

Seed cells in a 96-well plate and grow to the desired confluency.

Remove the culture medium and replace it with 100 µL of stimulation buffer containing a

PDE inhibitor. Pre-incubate for 10-15 minutes.

Add various concentrations of ACTH (1-17) to the wells and incubate for the desired time

(e.g., 30 minutes) at 37°C.

Cell Lysis:

Aspirate the stimulation buffer.

Add 100 µL of cell lysis buffer (e.g., 0.1 M HCl) to each well and incubate for 10 minutes

with gentle shaking to lyse the cells and stop phosphodiesterase activity.

ELISA Procedure (General Steps - follow kit-specific instructions):

Transfer the cell lysates to the cAMP-coated microplate provided in the ELISA kit.

Add the anti-cAMP antibody to each well.

Incubate as recommended (e.g., 2 hours at room temperature). During this incubation, the

cAMP from the sample competes with the plate-bound cAMP for binding to the antibody.
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Wash the plate several times with the provided wash buffer to remove unbound antibody

and sample components.

Add the HRP-conjugated secondary antibody and incubate.

Wash the plate again to remove unbound secondary antibody.

Add the substrate solution and incubate until color develops.

Add a stop solution to terminate the reaction.

Data Acquisition:

Read the absorbance at the appropriate wavelength (e.g., 450 nm) using a microplate

reader. The absorbance is inversely proportional to the cAMP concentration.

Data Analysis:

Generate a standard curve using the cAMP standards provided in the kit.

Determine the cAMP concentration in the samples from the standard curve.

Plot the dose-response curve for ACTH (1-17) and calculate the EC50 value.

To cite this document: BenchChem. [Measuring cAMP Accumulation in Response to ACTH
(1-17): Application Notes and Protocols]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b15618000#measuring-camp-accumulation-in-
response-to-acth-1-17]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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